

Comprehensive Spectroscopic Profiling of 3-(2-Methylphenyl)benzaldehyde

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Compound of Interest

Compound Name: 3-(2-Methylphenyl)benzaldehyde

CAS No.: 371764-26-0

Cat. No.: B1332052

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Technical Reference for Structural Elucidation & Quality Control

Executive Summary

This technical guide provides an in-depth spectroscopic analysis of **3-(2-Methylphenyl)benzaldehyde** (CAS: 106023-47-2), a critical biaryl intermediate used in the synthesis of angiotensin II receptor antagonists and liquid crystal materials.

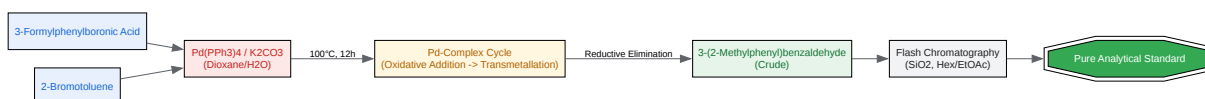
As a privileged scaffold, the 2'-methyl-[1,1'-biphenyl]-3-carbaldehyde structure presents unique spectroscopic challenges due to the restricted rotation around the biaryl axis (atropisomerism potential) and the electronic interplay between the electron-withdrawing formyl group and the electron-donating methyl group. This guide synthesizes data from high-fidelity Suzuki-Miyaura coupling protocols to establish a baseline for identification and purity assessment.

Structural Context & Synthesis Origin

To ensure the integrity of spectroscopic data, one must understand the compound's origin. This molecule is predominantly synthesized via Suzuki-Miyaura cross-coupling, which dictates the impurity profile (e.g., homocoupling byproducts, phosphine oxides).

Synthesis Pathway (Suzuki-Miyaura)

The most robust route involves the coupling of 3-formylphenylboronic acid with 2-bromotoluene (or conversely, 3-bromobenzaldehyde with 2-methylphenylboronic acid) using a Pd(0) catalyst.



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Figure 1: Standard synthesis workflow defining the origin of the analyte and potential impurities.

Mass Spectrometry (MS) Data

Technique: GC-MS (EI, 70 eV) or LC-MS (ESI+). Molecular Formula:

Molecular Weight: 196.25 g/mol

Fragmentation Logic (EI)

In Electron Impact (EI) ionization, biaryl aldehydes exhibit a distinct fragmentation pathway. The stability of the biaryl cation is a dominant feature.

Ion (m/z)	Assignment	Mechanistic Explanation
196.1		Molecular ion peak. Moderate intensity due to aromatic stability.
195.1		Loss of the aldehydic hydrogen (common in benzaldehydes).
167.1		Base Peak (Typical). Loss of the formyl radical (-29 Da) to form the stable fluorenyl-like cation or biaryl cation.
165.1		Further loss of from the 167 fragment, often leading to a fluorenyl cation structure.
91.1		Tropylium ion (less common in biaryls but possible from the tolyl ring fragmentation).

Diagnostic Note: The presence of a strong

peak (167 m/z) is the primary confirmation of the aldehyde functionality attached to the biaryl core.

Infrared Spectroscopy (IR)

Technique: FT-IR (ATR or KBr pellet). Key Feature: The conjugation of the aldehyde with the biaryl system lowers the carbonyl stretching frequency slightly compared to aliphatic aldehydes, but steric twist may reduce conjugation efficiency.

Frequency ()	Functional Group	Mode	Notes
1695 - 1705	(Aldehyde)	Stretching	Strong, sharp band. Diagnostic for benzaldehyde derivatives.
2830 & 2730	(Aldehyde)	Stretching	"Fermi Resonance" doublet. Distinctive W-shape weak peaks.
3030 - 3060		Stretching	Weak intensity, characteristic of aromatic rings.
1600, 1585	(Aromatic)	Stretching	Skeletal ring vibrations.
750 - 800		Bending	Out-of-plane (oop) bending; indicative of ortho-substitution (2-methyl ring) and meta-substitution (aldehyde ring).

Nuclear Magnetic Resonance (NMR)

Solvent:

(Chloroform-d) is the standard solvent. Internal Standard: TMS (

0.00 ppm).

NMR (Proton)

The spectrum is characterized by a distinct aldehyde singlet, a high-field methyl singlet, and a complex aromatic region (9 protons).

Shift (ppm)	Mult.	Integ.	Assignment	Structural Insight
10.05 - 10.10	s	1H		Deshielded by anisotropy of the carbonyl and the ring current.
7.85 - 7.90	m	1H	Ar-H (C2)	Isolated proton between aldehyde and biaryl linkage.
7.80 - 7.85	dt	1H	Ar-H (C4)	Ortho to aldehyde, para to biaryl linkage.
7.60 - 7.70	m	2H	Ar-H (C5, C6)	Overlapping aromatic signals from the aldehyde ring.
7.25 - 7.40	m	4H	Ar-H (Tolyl)	Protons on the 2-methylphenyl ring. Complex multiplet due to non-equivalence.
2.25 - 2.30	s	3H		Methyl group. Slightly shielded relative to toluene due to the orthogonal twist of the second ring.

Critical Analysis (The "Twist" Effect): Unlike planar biphenyls, the 2-methyl group creates steric hindrance with the protons of the aldehyde ring (specifically H2/H6). This forces the two benzene rings to twist out of coplanarity (dihedral angle

45-60°). This twist reduces

-conjugation between the rings, causing the chemical shifts to resemble isolated benzene rings more than a fully conjugated fluorene system.

NMR (Carbon)

Expect 14 unique carbon signals (unless accidental overlap occurs in the aromatic region).

Shift (ppm)	Type	Assignment
192.5		Carbonyl (C=O). Most deshielded signal.
142.0		Ipsso-carbon (Aldehyde ring, linked to biaryl).[1]
140.5		Ipsso-carbon (Tolyl ring, linked to biaryl).
136.5		Ipsso-carbon (Aldehyde ring, linked to C=O).
135.5		Ipsso-carbon (Tolyl ring, linked to Methyl).
125.0 - 135.0		Aromatic CH signals (9 peaks).
20.5		Methyl carbon.

Experimental Protocols

To replicate these results or validate a sample, follow these self-validating protocols.

Protocol A: Sample Preparation for NMR

- Mass: Weigh 10-15 mg of the solid/oil.
- Solvent: Dissolve in 0.6 mL of

(99.8% D) containing 0.03% TMS.

- Filtration: If the solution is cloudy (common if inorganic salts from Suzuki coupling remain), filter through a small plug of glass wool into the NMR tube.
- Acquisition:
 - Run

with a minimum of 16 scans (relaxation delay

to ensure accurate integration of the aldehyde proton).
 - Run

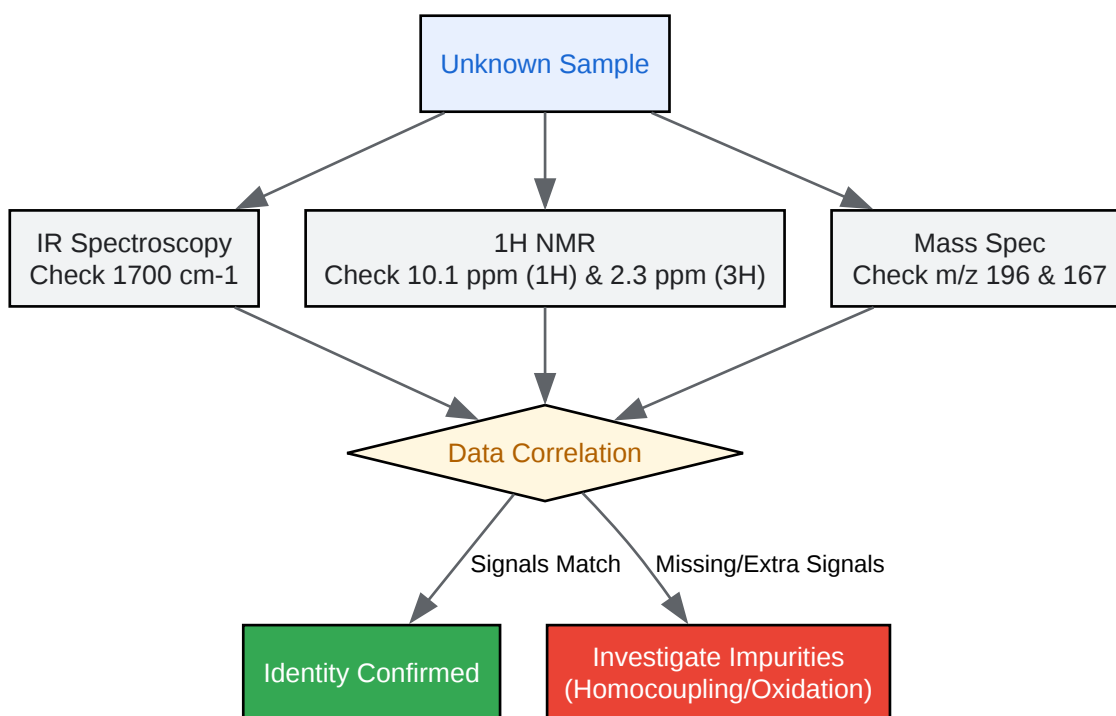
with proton decoupling (minimum 512 scans).

Protocol B: GC-MS Purity Check

- Column: HP-5ms or equivalent (30m x 0.25mm, 0.25 μ m film).
- Carrier: Helium @ 1.0 mL/min.
- Temp Program: 60°C (hold 1 min)

20°C/min

280°C (hold 5 min).
- Validation: The product should elute after the starting materials (2-bromotoluene and 3-formylphenylboronic acid). Look for the absence of the homocoupling byproduct (3,3'-diformylbiphenyl), which appears at a significantly higher retention time.



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Figure 2: Logical decision tree for analytical validation.

References

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Sources

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